N-(2,6-dichlorophenyl)-4-[4-(dihydroxyamino)phenyl]-1,3-thiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BMS-986121 is a positive allosteric modulator (PAM) of the μ opioid receptor.
Scientific Research Applications
Synthesis and Physical Properties
- A study focused on synthesizing and characterizing N-(2,6-dichlorophenyl)-4-(naphthalen-2-yl)-1,3-thiazol-2-amine using various analytical techniques, including FT-IR, 1H-NMR, and X-ray diffraction. It was found that the compound crystallized in the triclinic system and exhibited specific electrostatic potential distributions (Gayathri et al., 2019).
Antimicrobial Activity
- Thiazole derivatives, including compounds similar to N-(2,6-dichlorophenyl)-4-[4-(dihydroxyamino)phenyl]-1,3-thiazol-2-amine, were synthesized and evaluated for their antimicrobial properties. These compounds demonstrated moderate antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and high antifungal activity against strains like Candida albicans (Kubba & Rahim, 2018).
Anti-Inflammatory Activity
- N-aryl-4-aryl-1,3-thiazole-2-amine derivatives were evaluated for their anti-inflammatory activity, showing potential as direct inhibitors of 5-lipoxygenase, an enzyme involved in inflammation-related diseases such as asthma and rheumatoid arthritis (Suh et al., 2012).
Corrosion Inhibition
- Thiazole derivatives, including 2-amino-4-(4-chlorophenyl)-thiazole, were studied for their potential as corrosion inhibitors of iron. Quantum chemical parameters and molecular dynamics simulations were employed to assess the effectiveness of these compounds in preventing corrosion (Kaya et al., 2016).
Anticancer Activity
- A series of thiazol-2-amine derivatives were synthesized and evaluated for their anticancer properties against various cancer cell lines, with some derivatives showing higher activity than the reference drug etoposide (Ravinaik et al., 2021).
Crystal Structure Analysis
- Another study focused on the synthesis and X-ray crystallographic analysis of 4-(2,4-dichlorophenyl)-N-(2,6-dichlorophenyl)-1,3-thiazol-2-amine, providing detailed insights into its molecular structure and intermolecular interactions (Gayathri et al., 2017).
Properties
Molecular Formula |
C15H10Cl2N3O2S |
---|---|
Molecular Weight |
367.22 |
IUPAC Name |
N-(2,6-dichlorophenyl)-4-(4-(hydroxy(l1-oxidanyl)amino)phenyl)thiazol-2-amine |
InChI |
InChI=1S/C15H10Cl2N3O2S/c16-11-2-1-3-12(17)14(11)19-15-18-13(8-23-15)9-4-6-10(7-5-9)20(21)22/h1-8,21H,(H,18,19) |
InChI Key |
XUVKOFBHMYDXMJ-UHFFFAOYSA-N |
SMILES |
[O]N(C1=CC=C(C2=CSC(NC3=C(Cl)C=CC=C3Cl)=N2)C=C1)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
BMS-986121; BMS 986121; BMS986121. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.